molecular formula C11H13NO2 B14389676 4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one CAS No. 90052-64-5

4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B14389676
CAS No.: 90052-64-5
M. Wt: 191.23 g/mol
InChI Key: YIVDWXUEZHAUJB-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group and a 2-methylphenyl group attached to it. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenyl isocyanate with 2-amino-2-methylpropanol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentration is common. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated as a potential therapeutic agent for treating bacterial infections, particularly those resistant to traditional antibiotics.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent elongation of the peptide chain. This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents on the oxazolidinone ring.

    Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity compared to linezolid.

Uniqueness

4-Methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its methyl and 2-methylphenyl groups may influence its binding affinity to bacterial ribosomes and its overall efficacy as an antimicrobial agent.

Properties

CAS No.

90052-64-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-methyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-9(2)7-14-11(12)13/h3-6,9H,7H2,1-2H3

InChI Key

YIVDWXUEZHAUJB-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1C2=CC=CC=C2C

Origin of Product

United States

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